3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime
Description
The compound 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime is a thiazole-containing oxime derivative. The core structure consists of a thiazole ring substituted with a phenyl group at the 2-position, a propanal moiety at the 5-position, and an oxime group etherified with a 2-bromobenzyl substituent.
Key physicochemical properties can be inferred from analogs. For example, the O-methyloxime variant (CAS 338414-39-4) has a molecular formula of C₁₃H₁₂N₂O₂S and a molecular weight of 260.31 g/mol . Substitution with a 2-bromobenzyl group increases molecular weight significantly (estimated ~400 g/mol) and enhances lipophilicity due to bromine’s hydrophobicity. The compound’s reactivity and stability are influenced by the electron-withdrawing bromine atom, which may affect its tautomeric equilibrium and biological activity .
Properties
IUPAC Name |
(3E)-3-[(2-bromophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-16-9-5-4-8-15(16)13-24-22-11-10-17(23)18-12-21-19(25-18)14-6-2-1-3-7-14/h1-9,11-12H,10,13H2/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABKQRUYNXMJ-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime typically involves multiple steps, starting with the formation of the thiazole ring. The initial step may involve the reaction of phenylacetic acid with thiosemicarbazide to form a thiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for treating infections and certain types of cancer.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the oxime group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition of specific biological pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 2-bromobenzyl group in the target compound confers higher lipophilicity (predicted LogP ~5.0) compared to the O-methyloxime (LogP ~2.5) and the chloro-fluoro-benzyl analog (LogP 4.27). Aldicarb and aldoxycarb, with polar carbamoyl groups, exhibit lower LogP values, reflecting their water solubility and systemic pesticide activity .
Biological Activity :
- Thiazole-containing oximes (e.g., the target compound and its chloro-fluoro analog) are primarily intermediates in pharmaceutical synthesis , whereas aldicarb/aldoxycarb are carbamate pesticides with acute neurotoxicity .
Synthetic Utility :
- The bromine atom in the target compound may facilitate further functionalization (e.g., Suzuki coupling) compared to chloro-fluoro or methyl substituents, offering versatility in drug discovery .
Physicochemical and Functional Differences
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~400 g/mol) compared to aldicarb (190 g/mol) reduces aqueous solubility, necessitating organic solvents for formulation .
- Thermal Stability : Bromine’s electron-withdrawing nature may enhance thermal stability relative to the O-methyloxime, which lacks such substituents .
Biological Activity
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring and an oxime functional group, making it a candidate for various biological applications, including antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18BrN2O2S
- Molecular Weight : 396.33 g/mol
- Density : 1.3 g/cm³
- Boiling Point : Approximately 556.1 °C at 760 mmHg
- LogP : 4.66, indicating moderate lipophilicity which may enhance its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxime group can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or modulation of signaling pathways related to cell proliferation and apoptosis.
Key Molecular Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Interaction : It could potentially interact with receptors that mediate cellular responses to external stimuli.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using disc diffusion methods, revealing potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus cereus | 15 | 25 µg/mL |
| Staphylococcus aureus | 18 | 20 µg/mL |
| Escherichia coli | 10 | >100 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The NCI-60 cell line screening indicated that it exhibits selective cytotoxicity towards human cancer cells, particularly those derived from colon (HCT116) and breast (MCF7) cancers.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.4 |
| MCF7 | 15.8 |
| HUH7 | 20.5 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial activity of various thiazole derivatives, including the target compound, showing promising results against both Gram-positive and Gram-negative bacteria .
- Evaluation of Anticancer Properties : Another research effort focused on the structure-activity relationship (SAR) of thiazole derivatives, highlighting the importance of substituents on the phenyl ring for enhancing anticancer activity . The findings suggest that modifications at specific positions can significantly affect the biological outcomes.
Q & A
Q. What synthetic strategies are recommended for preparing 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the thiazole core through cyclization of thiourea derivatives with α-halo ketones. Next, introduce the oxime moiety by reacting the aldehyde group with hydroxylamine under acidic conditions. The O-(2-bromobenzyl)oxime can be formed via nucleophilic substitution using 2-bromobenzyl bromide. Key steps include optimizing reaction temperatures (e.g., 60–80°C for oxime formation) and using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis . Purification may require column chromatography with silica gel and ethyl acetate/hexane gradients to separate regioisomers .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry of the thiazole and oxime groups.
- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace byproducts.
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures, as standard melting/boiling point data are unavailable .
- LogP estimation via reverse-phase HPLC or computational tools (e.g., ChemAxon) to predict solubility for biological assays .
Q. What safety protocols are critical when handling brominated and thiazolyl components?
- Methodological Answer :
- Use P95 respirators or OV/AG-P99 filters to prevent inhalation of brominated aromatic vapors .
- Employ nitrile gloves and chemical-resistant aprons to avoid dermal exposure, as thiazoles may cause sensitization .
- Conduct reactions in fume hoods with secondary containment trays to manage spills.
- Store the compound in amber vials under inert gas (N₂/Ar) to prevent photodegradation or oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles to evaluate variables like catalyst loading (e.g., Pd for cross-coupling), solvent polarity, and stoichiometry. For example:
- Use a central composite design to test Pd(OAc)₂ (0.5–5 mol%) and ligand ratios (1:1 to 1:3 Pd:ligand) in Suzuki-Miyaura couplings .
- Employ response surface methodology to balance reaction time (12–48 hrs) and temperature (25–110°C) for oxime formation .
- Monitor byproduct formation via LC-MS and adjust quenching protocols (e.g., rapid cooling vs. gradual pH neutralization) .
Q. How to resolve contradictions in reported stability data for oxime derivatives?
- Methodological Answer :
- Perform accelerated stability studies under varied conditions (e.g., 40°C/75% RH, UV light exposure) and compare degradation profiles using HPLC-PDA .
- Use mass spectrometry to identify decomposition products (e.g., hydrolysis to aldehydes or rearrangement to nitriles) .
- Cross-validate results with quantum mechanical calculations (DFT) to predict thermodynamic stability of tautomers .
Q. What experimental designs are suitable for studying biochemical interactions of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) to measure binding affinity with target enzymes (e.g., NPP1/NPP3 isozymes). Use a running buffer of 10 mM HEPES (pH 7.4) and immobilize the protein via amine coupling .
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions. Optimize compound solubility using DMSO concentrations <1% .
- Molecular Dynamics Simulations (e.g., GROMACS) to model binding poses and identify critical residues in the active site .
Q. How to address purification challenges caused by structurally similar byproducts?
- Methodological Answer :
- High-Resolution Chromatography : Use UPLC with a C18 column (1.7 µm particles) and isocratic elution (methanol:water = 70:30) to resolve regioisomers.
- Crystallization Screening : Test solvent pairs (e.g., ethanol/water, dichloromethane/hexane) to isolate the desired oxime polymorph.
- Derivatization : Convert byproducts to UV-active derivatives (e.g., dansyl chloride labeling) for easier detection and removal .
Notes for Methodological Rigor
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments in crowded aromatic regions .
- Reproducibility : Document batch-specific variables (e.g., solvent lot, humidity) that may impact reaction outcomes .
- Ethical Compliance : Ensure all biological assays comply with institutional biosafety protocols, particularly for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
